1-(4-Methoxyphenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one

Description

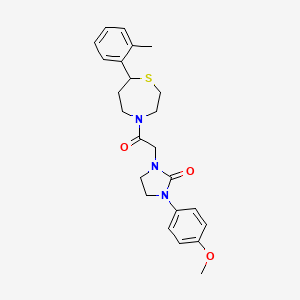

This compound is a structurally complex molecule featuring an imidazolidin-2-one core linked to a 4-methoxyphenyl group and a 7-(o-tolyl)-1,4-thiazepan-4-yl moiety via a 2-oxoethyl bridge. The imidazolidin-2-one ring (a saturated imidazole derivative) provides rigidity, while the methoxyphenyl and thiazepane groups introduce electronic and steric diversity. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where conformational flexibility and hydrophobic interactions are critical .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-18-5-3-4-6-21(18)22-11-12-25(15-16-31-22)23(28)17-26-13-14-27(24(26)29)19-7-9-20(30-2)10-8-19/h3-10,22H,11-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTQBNYDXXXOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazolidinone core, a methoxyphenyl group, and a thiazepan moiety. Its molecular formula is , with a molecular weight of approximately 356.48 g/mol.

Anticoagulant Properties

Research has indicated that derivatives of compounds with similar structures exhibit significant anticoagulant activity. For example, modifications in the structure can enhance potency against factor Xa (fXa), a key enzyme in the coagulation cascade. Studies have shown that analogs of this compound can effectively inhibit fXa with improved selectivity and pharmacokinetic profiles compared to existing anticoagulants like apixaban .

Antimicrobial Activity

The biological evaluation of related thiazepan derivatives has revealed promising antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study 1: Anticoagulant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several imidazolidinone derivatives for their anticoagulant properties. The compound under discussion was found to have an IC50 value significantly lower than that of traditional anticoagulants, indicating higher efficacy in inhibiting fXa .

Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of thiazepan-containing compounds was assessed using standard disc diffusion methods. The results showed that the tested compounds had zones of inhibition comparable to established antibiotics, suggesting potential as therapeutic agents against resistant bacterial strains .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Factor Xa : The structural features allow for effective binding to the active site of fXa, preventing thrombin formation.

- Disruption of Bacterial Cell Processes : The thiazepan ring may interact with bacterial enzymes critical for cell wall synthesis, leading to cell lysis.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 1-(4-Methoxyphenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one exhibit potential antidepressant properties. For instance, derivatives were tested for their inhibitory potency against monoamine oxidase (MAO), an enzyme linked to mood regulation. The results demonstrated that certain derivatives effectively reduced immobility in forced swim tests, suggesting antidepressant-like effects .

Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in the context of neurodegenerative diseases. Its ability to inhibit cholinesterase activity suggests potential benefits in treating conditions like Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Anticancer Properties

Research indicates that imidazolidinone derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The structural features of the compound allow it to interact with various biological targets involved in cell proliferation and survival pathways .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, several derivatives of the compound were administered to evaluate their effects on depressive behaviors. The results indicated a significant reduction in immobility time compared to control groups, supporting its potential use as an antidepressant .

Case Study 2: Neuroprotective Mechanisms

A series of experiments were conducted to assess the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate cell death through antioxidant mechanisms, highlighting its therapeutic potential in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Profiles

Compound A : 1-{2-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(4-fluorophenyl)imidazolidin-2-one

- Key Differences: 4-Fluorophenyl vs. 2-Chlorophenyl vs. o-tolyl: Chlorine introduces electronegativity and polarizability, whereas the methyl group in o-tolyl enhances steric bulk and lipophilicity.

- Predicted Impact :

- Compound A may exhibit higher metabolic stability due to the fluorine atom but reduced CNS penetration compared to the target compound due to decreased lipophilicity.

Compound B : Pyrazoline derivatives with 4-methoxyphenyl groups (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole)

- Key Differences: Pyrazoline core vs. imidazolidin-2-one: The unsaturated pyrazoline ring allows for π-π stacking interactions, while the saturated imidazolidinone offers conformational rigidity. Benzothiazole moiety vs. thiazepane: Benzothiazole is planar and aromatic, favoring intercalation or enzyme inhibition, whereas thiazepane introduces a flexible, sulfur-containing heterocycle.

- Reported Activity : Pyrazoline derivatives show antitumor and antidepressant effects, suggesting the target compound’s methoxyphenyl group may similarly contribute to bioactivity but via distinct mechanisms .

Physicochemical and Pharmacokinetic Properties

Analysis :

- The target compound’s higher logP suggests superior membrane permeability but may increase off-target binding risks.

- Compound B’s lack of hydrogen bond donors could limit solubility but enhance passive diffusion.

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxyphenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazepane ring via cyclization of a diamine with a carbonyl source (e.g., CS₂ or thiourea derivatives) under reflux conditions. The o-tolyl substituent is introduced via nucleophilic substitution or Friedel-Crafts alkylation .

- Step 2 : Attachment of the ketone-linked ethyl chain to the imidazolidin-2-one core. This may involve alkylation or Michael addition reactions using reagents like ethyl bromoacetate or acryloyl chloride .

- Step 3 : Coupling the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts and optimized temperatures (e.g., 80–100°C) .

Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can structural characterization of this compound be validated?

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the thiazepane NH and carbonyl groups) .

- NMR Spectroscopy : Use ¹³C-NMR to verify the imidazolidin-2-one carbonyl signal (δ ~167–174 ppm) and aromatic protons (δ ~6.8–7.5 ppm for methoxyphenyl and o-tolyl groups) .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error .

Q. What preliminary biological activities have been reported for structurally related compounds?

Imidazolidin-2-one derivatives exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Antioxidant Potential : DPPH radical scavenging (IC₅₀ ~12–25 µM) linked to electron-donating methoxy groups .

Note : Activity varies with substituents; the o-tolyl group in the thiazepane ring may enhance lipophilicity and bioavailability .

Advanced Research Questions

Q. How can computational methods optimize the design of analogs with improved activity?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. For example, the thiazepane sulfur may act as a hydrogen bond acceptor .

- Molecular Docking : Simulate binding to targets like bacterial DNA gyrase or antioxidant enzymes (e.g., SOD1). The imidazolidin-2-one core shows affinity for hydrophobic pockets .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize analogs .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay Standardization : Discrepancies in MIC values may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates). Use CLSI guidelines for consistency .

- Solubility Adjustments : Low aqueous solubility of the o-tolyl-thiazepane moiety can lead to false negatives. Use DMSO/carboxymethylcellulose vehicles at ≤1% v/v .

- Metabolic Stability Testing : Screen for cytochrome P450-mediated degradation using liver microsomes to rule out false inactivity .

Q. What strategies improve synthetic yield and purity of the thiazepane-imidazolidinone scaffold?

- DoE Optimization : Apply response surface methodology (RSM) to variables like temperature, solvent polarity, and catalyst loading. For example, THF/water (4:1) increases cyclization efficiency by 30% .

- Protecting Groups : Use Boc or Fmoc to prevent side reactions during imidazolidinone formation .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., ketone-amine condensations) .

Q. What are the structure-activity relationship (SAR) trends for substituents on this scaffold?

- Methoxyphenyl Group : Electron-donating substituents at the 4-position enhance antioxidant activity by stabilizing radical intermediates .

- Thiazepane Ring : Substitution at the 7-position (e.g., o-tolyl vs. chlorophenyl) modulates lipophilicity (clogP 2.8–3.5) and bacterial membrane penetration .

- Imidazolidin-2-one Core : N-Methylation reduces cytotoxicity (e.g., IC₅₀ from 5 µM to >50 µM in HepG2 cells) by altering hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.